Quinoline-5,6-dicarboxylic acid
Description
Quinoline-5,6-dicarboxylic acid is a heterocyclic aromatic compound featuring a quinoline backbone (a fused benzene and pyridine ring) with carboxylic acid groups at positions 5 and 5. Its aromatic system and electron-withdrawing carboxylic groups make it distinct from simpler pyridine or benzene derivatives .
Properties
CAS No. |
855764-12-4 |
|---|---|
Molecular Formula |
C11H7NO4 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
quinoline-5,6-dicarboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-10(14)7-3-4-8-6(2-1-5-12-8)9(7)11(15)16/h1-5H,(H,13,14)(H,15,16) |
InChI Key |
GSKOVDVWILZZOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=O)O)C(=O)O)N=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyridine-2,6-dicarboxylic Acid (PDA)
Structural Differences: PDA lacks the fused benzene ring of quinoline-5,6-dicarboxylic acid, with carboxylic groups at positions 2 and 6 on a single pyridine ring. Key Properties:
- Chelation Efficiency : PDA demonstrates strong binding to transition metals (Mn, Fe, Cu) and is used in pulp bleaching to remove metal ions that degrade hydrogen peroxide. Optimal chelation occurs at pH 5–5.5 .
- Applications: Widely employed in industrial processes for metal sequestration. This compound, with its extended aromatic system, may exhibit enhanced binding affinity for larger metal ions due to increased electron delocalization .
Quinolinic Acid (2,3-Pyridinedicarboxylic Acid)
Structural Differences : Carboxylic groups are at positions 2 and 3 on the pyridine ring.
Key Properties :
- Biological Activity: Acts as a neuroactive intermediate in the kynurenine pathway, influencing glutamate receptor activity. In contrast, this compound’s biological role is less studied but may differ due to its distinct substitution pattern .
- Chemical Reactivity: The 2,3-dicarboxylic arrangement facilitates decarboxylation reactions, whereas the 5,6-substitution in quinoline derivatives likely stabilizes the carboxylate groups under physiological conditions .
2-Hydroxytetrahydropyran-2,6-dicarboxylic Acid
Structural Differences : A cyclic ether (tetrahydropyran) with hydroxyl and carboxylic groups at positions 2 and 6.
Key Properties :
- Enzyme Inhibition: Acts as a competitive inhibitor (Ki = 58 nM) of succinyl-CoA:tetrahydrodipicolinate N-succinyltransferase, mimicking a hydrated intermediate in the enzymatic pathway. This compound’s rigid aromatic structure may limit its utility as a transition-state analog but could enhance binding to planar active sites .
Bicyclo[2,2,1]-hept-2-en-5,6-dicarboxylic Acid Anhydride
Structural Differences : A bicyclic system with an anhydride functional group.
Key Properties :
- Reactivity: The anhydride form undergoes ring-opening reactions with nucleophiles, unlike this compound, which participates in acid-base or coordination chemistry. This makes the bicyclic derivative more reactive in polymerization or esterification reactions .
4-Oxopiperidine-2,6-dicarboxylic Acid
Structural Differences : A saturated six-membered piperidine ring with a ketone group at position 4.
Key Properties :
- This compound’s aromatic rigidity may limit such flexibility but improve thermal stability .
Data Table: Comparative Analysis of Key Compounds
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